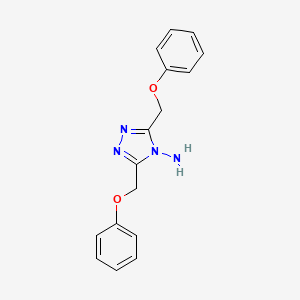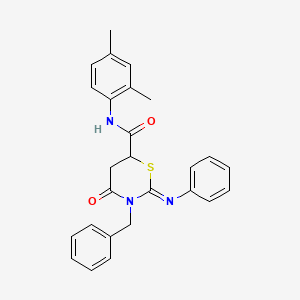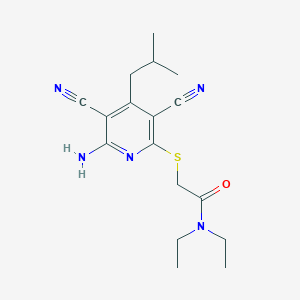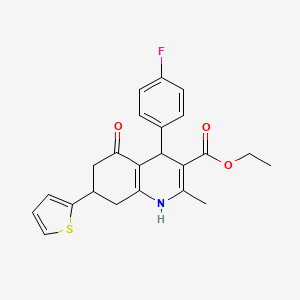
2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is a complex organic compound that belongs to the class of phenylalanine derivatives This compound is characterized by its unique structure, which includes a heptylphenyl group, an oxoethyl group, and a phenylcarbonyl group attached to a phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Heptylphenyl Group: The heptylphenyl group can be synthesized through Friedel-Crafts alkylation, where heptyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Oxoethyl Group: The oxoethyl group can be introduced via an acylation reaction using oxalyl chloride and a suitable base.
Coupling with Phenylalanine: The final step involves coupling the heptylphenyl and oxoethyl intermediates with phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine Derivatives: Compounds like N-(phenylcarbonyl)phenylalanine and its analogs.
Heptylphenyl Compounds: Compounds containing the heptylphenyl group, such as 4-heptylphenylboronic acid.
Oxoethyl Compounds: Compounds with oxoethyl groups, such as oxoethyl esters.
Uniqueness
2-(4-heptylphenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C31H35NO4 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C31H35NO4/c1-2-3-4-5-8-13-24-18-20-26(21-19-24)29(33)23-36-31(35)28(22-25-14-9-6-10-15-25)32-30(34)27-16-11-7-12-17-27/h6-7,9-12,14-21,28H,2-5,8,13,22-23H2,1H3,(H,32,34) |
InChI Key |
CJJKGSISWRYMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11088781.png)


![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088809.png)

![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11088824.png)

![N-[2-(1-adamantyloxy)ethyl]-1-naphthamide](/img/structure/B11088838.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11088841.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide](/img/structure/B11088843.png)

![N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine](/img/structure/B11088855.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11088875.png)
